A Technical Guide to the Structure Elucidation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
A Technical Guide to the Structure Elucidation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of the novel heterocyclic compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. Aimed at researchers, chemists, and professionals in drug development, this document details the integrated application of modern analytical techniques, including Mass Spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative emphasizes the causality behind experimental choices and the logic of data interpretation, ensuring a self-validating approach to structural confirmation. Each section includes detailed protocols and data interpretation strategies, grounded in authoritative scientific principles.
Introduction
The intersection of pyrazole and piperidine scaffolds in a single molecular entity presents a compelling target for medicinal chemistry and materials science. Pyrazoles are well-established pharmacophores found in numerous therapeutic agents, while the piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals.[1] The title compound, 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine, represents a key building block for creating more complex molecules.[2] Unambiguous confirmation of its chemical structure is a prerequisite for any further investigation into its properties or applications.
This guide presents a systematic workflow for the structural verification of this compound, moving from initial molecular formula determination to the precise mapping of atomic connectivity and spatial relationships. The core of this process relies on the synergistic interpretation of mass spectrometry and a suite of one- and two-dimensional NMR experiments.[3][4]
Analytical Workflow Overview
The structure elucidation process follows a logical progression from gross molecular characteristics to fine atomic details. The chosen workflow is designed to be efficient and self-validating, where data from one technique corroborates and refines the hypotheses drawn from another.
Caption: Atom numbering for NMR assignments. (Note: A visual diagram would be inserted here. Pyrazole: N1-methyl, C5 attached to methylene. Piperidine: N1-H, C4 attached to methylene).
4.2. ¹H NMR Spectroscopy
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Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
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Predicted Spectrum (300 MHz, CDCl₃):
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~7.3-7.5 ppm (1H, d): Pyrazole H3. Expected to be a doublet due to coupling with H4. [5] * ~6.0-6.2 ppm (1H, d): Pyrazole H4. Expected to be a doublet due to coupling with H3. [5] * ~3.8 ppm (3H, s): N-Methyl protons on the pyrazole ring. A singlet as there are no adjacent protons. [6] * ~3.0-3.2 ppm (2H, m): Piperidine H2/H6 (axial/equatorial). Protons adjacent to the nitrogen are deshielded. [7] * ~2.5-2.7 ppm (2H, d): Methylene bridge protons (C5-CH₂-C4'). A doublet due to coupling with the piperidine H4'.
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~2.5-2.7 ppm (2H, m): Piperidine H2/H6 (axial/equatorial). Overlapping with the methylene bridge.
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~1.5-1.8 ppm (5H, m): Remaining piperidine protons (H3'/H5', H4') and the piperidine N-H.
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4.3. ¹³C NMR Spectroscopy
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Rationale: ¹³C NMR identifies all unique carbon environments in the molecule.
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Predicted Spectrum (75 MHz, CDCl₃):
4.4. 2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D spectra. [11] 4.4.1. COSY (Correlation Spectroscopy)
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Rationale: COSY identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It reveals the proton-proton connectivity within individual spin systems.
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Expected Correlations:
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A cross-peak between the pyrazole protons (~7.4 ppm and ~6.1 ppm).
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A correlation network connecting all the protons on the piperidine ring. The H4' proton will show correlations to the H3'/H5' protons, which in turn correlate to the H2'/H6' protons.
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A cross-peak between the methylene bridge protons (~2.6 ppm) and the piperidine H4' proton.
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4.4.2. HSQC (Heteronuclear Single Quantum Coherence)
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Rationale: HSQC correlates each proton signal with the carbon atom to which it is directly attached. It is an essential tool for assigning carbon signals based on their known proton assignments. [11]* Expected Correlations: Each protonated carbon in the predicted ¹³C spectrum will show a cross-peak to its corresponding proton(s) in the ¹H spectrum. This experiment definitively links the proton and carbon skeletons.
4.4.3. HMBC (Heteronuclear Multiple Bond Correlation)
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Rationale: HMBC is arguably the most powerful experiment for elucidating the overall structure of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows for the connection of different spin systems across quaternary carbons and heteroatoms. The absence of one-bond correlations is a key feature. [11]* Key Expected Correlations for Structure Confirmation:
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N-Methyl to Pyrazole Ring: The N-Methyl protons (~3.8 ppm) will show correlations to the pyrazole C5 (~145 ppm) and C3 (~130 ppm). This confirms the position of the methyl group on the nitrogen.
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Methylene Bridge to Both Rings: The methylene bridge protons (~2.6 ppm) are the critical link. They will show correlations to:
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Pyrazole C5 (~145 ppm) and C4 (~106 ppm).
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Piperidine C4' (~33 ppm) and C3'/C5' (~30 ppm).
-
-
Piperidine H2'/H6' to C4': The protons on C2'/C6' (~3.1 ppm) will show a three-bond correlation to the piperidine C4'.
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Caption: Key HMBC correlations confirming the molecular backbone.
Experimental Protocols
5.1. Mass Spectrometry Protocol
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.
-
Analysis Mode: Operate in positive ion mode.
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MS1 Scan: Acquire data over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.
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MS/MS (dd-MS2): Perform data-dependent acquisition, selecting the [M+H]⁺ ion (168.15 m/z) for fragmentation using collision-induced dissociation (CID) with a normalized collision energy of 20-30 eV.
5.2. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 300 MHz (or higher) NMR spectrometer.
-
1D Spectra:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
-
-
2D Spectra:
-
COSY: Acquire a gradient-selected (gCOSY) spectrum.
-
HSQC: Acquire a phase-sensitive gradient-selected HSQC spectrum optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum with the long-range coupling delay optimized forⁿJCH = 8-10 Hz.
-
Conclusion
The integrated analysis of data from mass spectrometry and a suite of NMR experiments provides an unambiguous and definitive structural elucidation of 4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine. High-resolution MS confirms the elemental composition, while 1D and 2D NMR techniques work in concert to piece together the molecular framework. Specifically, COSY and HSQC experiments assign the individual proton and carbon spin systems of the pyrazole and piperidine rings, and the crucial long-range correlations observed in the HMBC spectrum unequivocally establish the connectivity between these two heterocyclic systems via the methylene bridge. This self-validating workflow ensures the highest degree of confidence in the final assigned structure.
References
- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d.
- Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
- ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.
- SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. 1-Methylpyrazole(930-36-9) 1H NMR spectrum.
- ETH Zurich. Structure Elucidation by NMR – NMR Service.
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Available from: [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
- Benchchem. {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic Acid.
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